molecular formula C11H16O3 B13465259 Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate

Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate

Cat. No.: B13465259
M. Wt: 196.24 g/mol
InChI Key: RZILADIWQOXOSW-UHFFFAOYSA-N
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Description

Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate is an organic compound characterized by the presence of a tert-butyl ester group, an ethynyl group, and a hydroxycyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a cycloaddition reaction involving suitable precursors.

    Introduction of the ethynyl group: This step often involves the use of ethynylating agents under controlled conditions.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for tert-butyl esters often utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ethynyl group can be reduced to an alkene or alkane.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alkene or alkane.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (1s,3s)-3-ethynyl-3-hydroxycyclobutane-1-carboxylate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the ethynyl group can participate in π-π interactions, and the ester group can undergo hydrolysis under physiological conditions .

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

tert-butyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-5-11(13)6-8(7-11)9(12)14-10(2,3)4/h1,8,13H,6-7H2,2-4H3

InChI Key

RZILADIWQOXOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)(C#C)O

Origin of Product

United States

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